molecular formula C5H11NS B13521329 4,4-Dimethyl-thiazolidine CAS No. 56400-70-5

4,4-Dimethyl-thiazolidine

Cat. No.: B13521329
CAS No.: 56400-70-5
M. Wt: 117.22 g/mol
InChI Key: WNQXOIABKCFBOZ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-thiazolidine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate aldehyde or ketone under acidic conditions. This reaction typically proceeds via a cyclization mechanism, forming the thiazolidine ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents have been explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethyl-thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-thiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological macromolecules, leading to the modulation of enzyme activity and signaling pathways. This interaction is crucial for its pharmacological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Thiazolidine: The parent compound with a similar ring structure but without the dimethyl substitution.

    Thiazolidinone: A derivative with a carbonyl group at the 4-position.

    Thiazole: A related heterocyclic compound with a different ring structure.

Uniqueness: 4,4-Dimethyl-thiazolidine is unique due to the presence of two methyl groups at the 4-position, which enhances its stability and reactivity compared to other thiazolidine derivatives.

Properties

CAS No.

56400-70-5

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

4,4-dimethyl-1,3-thiazolidine

InChI

InChI=1S/C5H11NS/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3

InChI Key

WNQXOIABKCFBOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCN1)C

Origin of Product

United States

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